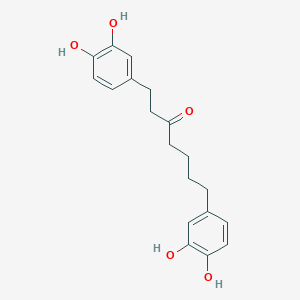

Muricarpone B

Description

Properties

IUPAC Name |

1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRUXUCWHIGENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Muricarpone B from Amomum muricarpum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Muricarpone B, a diarylheptanoid found in the rhizomes of Amomum muricarpum Elmer. While a precise, step-by-step published protocol for the isolation of this compound is not widely available, this document outlines a robust, generalized methodology based on established principles for the extraction and purification of diarylheptanoids and other secondary metabolites from the Amomum genus.

Introduction to this compound and Amomum muricarpum

Amomum muricarpum Elmer, a plant in the Zingiberaceae (ginger) family, is a source of various bioactive compounds. Phytochemical screenings of this plant have revealed the presence of alkaloids, flavonoids, saponins, tannins, and steroids. Among the notable compounds isolated from the rhizomes of Amomum muricarpum are diarylheptanoids, a class of plant phenolics with a C6-C7-C6 carbon skeleton. This compound, along with its analogue Muricarpone A, was first reported as a new diarylheptanoid isolated from this plant species[1]. Diarylheptanoids from Amomum species have garnered interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects[2][3].

This guide will detail a representative experimental workflow for the isolation and purification of this compound, present its known physicochemical properties, and discuss potential biological activities and associated signaling pathways.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification and characterization during and after the isolation process.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₅ | |

| Molecular Weight | 330.37 g/mol | |

| CAS Number | 886226-15-9 | |

| Appearance | Solid | |

| Solubility | DMSO: 1 mg/mL | |

| Purity (Commercial) | ≥85% (LC/MS-UV) | |

| Storage Temperature | -20°C |

Experimental Protocol for the Isolation of this compound

The following protocol is a composite methodology derived from general procedures for the isolation of compounds from Amomum species and is representative of the steps likely required to isolate this compound.

Plant Material Collection and Preparation

-

Collection: Fresh rhizomes of Amomum muricarpum are collected. Proper botanical identification is essential to ensure the correct plant species is used.

-

Cleaning and Drying: The rhizomes are thoroughly washed with water to remove soil and other debris. They are then air-dried or dried in a hot air oven at a temperature below 40°C to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried rhizomes are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Soxhlet Extraction: The powdered rhizome material is subjected to successive solvent extraction using a Soxhlet apparatus. This method allows for the exhaustive extraction of compounds with increasing solvent polarity.

-

Step 1: Defatting: The powder is first extracted with a nonpolar solvent, such as petroleum ether or hexane (B92381), to remove fats and waxes.

-

Step 2: Intermediate Polarity Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as chloroform, diethyl ether, and ethyl acetate (B1210297). Diarylheptanoids are typically expected to be present in these fractions.

-

Step 3: Polar Extraction: Finally, a polar solvent like methanol (B129727) or ethanol (B145695) is used to extract the remaining polar compounds[4].

-

-

Maceration (Alternative Method): As an alternative to Soxhlet extraction, the powdered rhizomes can be soaked (macerated) in 95% ethanol for 48 hours, followed by filtration. This process is repeated multiple times to ensure thorough extraction[2].

-

Solvent Removal: The solvent from each fraction is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extracts.

Fractionation and Purification

-

Silica Gel Column Chromatography: The crude extract showing the most promising activity (e.g., the ethyl acetate or diethyl ether extract) is subjected to column chromatography for fractionation.

-

Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.

-

Mobile Phase: A gradient solvent system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common mobile phase for separating diarylheptanoids is a mixture of hexane and ethyl acetate, with the polarity increased by gradually adding more ethyl acetate.

-

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate) and visualizing agent (e.g., UV light or an anisaldehyde-sulfuric acid spray reagent).

-

Further Purification: Fractions containing compounds with similar TLC profiles are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HSQC, HMBC) are used for detailed structural assignments.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of chromophores within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

References

Unraveling the Bioactive Potential: A Review of Muricarpone B and Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the known biological activities associated with Muricarpone B, a diarylheptanoid isolated from the rhizomes of Amomum muricarpum. Due to the limited specific bioactivity data available for this compound itself, this review extends to the broader biological activities of extracts from its source plant, Amomum muricarpum, and delves into the significant therapeutic potential of Malabaricone B, a structurally related compound with a similar name and well-documented biological activities. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant workflows and mechanisms of action to facilitate further research and drug development efforts.

This compound and its Source: Amomum muricarpum

This compound is a diarylheptanoid that has been isolated from the rhizomes of the plant Amomum muricarpum Elmer (family Zingiberaceae). Diarylheptanoids are a class of plant secondary metabolites known to possess a wide range of biological activities. While the isolation and structural elucidation of this compound have been reported, specific studies detailing its biological activities are not extensively available in the current literature. However, extracts from Amomum muricarpum have demonstrated notable antioxidant and antimicrobial properties.

Biological Activities of Amomum muricarpum Extracts

Ethanolic and aqueous extracts of the rhizomes and leaves of Amomum muricarpum have been evaluated for their radical scavenging and antimicrobial activities.

Table 1: Antioxidant Activity of Amomum muricarpum Extracts [1]

| Plant Part | Extract Type | DPPH Radical Scavenging Activity (%) at 500 µg/mL |

| Rhizome | Ethanol | 94.73 ± 0.06 |

| Rhizome | Water | Not Reported |

| Leaves | Ethanol | Not Reported |

| Leaves | Water | Not Reported |

Table 2: Antimicrobial Activity of Essential Oils from Amomum muricarpum [2]

| Plant Part | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Leaves | Staphylococcus aureus ATCC 25923 | 200 |

| Rhizome | Staphylococcus aureus ATCC 25923 | 200 |

| Rhizome | Bacillus cereus ATCC 14579 | 200 |

Experimental Protocols: Amomum muricarpum

The antioxidant activity of Amomum muricarpum extracts was determined using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The assay measures the ability of the extracts to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The discoloration of the DPPH solution from purple to yellow is monitored spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated using the formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The antimicrobial activity of the essential oils from Amomum muricarpum was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing a series of dilutions of the essential oil in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.

Malabaricone B: A Promising Bioactive Analogue

Given the limited data on this compound, this report now turns to Malabaricone B, a phenylacylphenol with a similar-sounding name, which has been the subject of more extensive biological investigation. Malabaricone B is isolated from the fruit rind of Myristica malabarica.

Antibacterial Activity of Malabaricone B

Malabaricone B has demonstrated potent bactericidal activity, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus.

Table 3: In Vitro Antibacterial Activity of Malabaricone B [3]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| MDR Staphylococcus aureus | 0.5 |

| Enterococci (MDR clinical isolates) | 0.5 |

Anti-ulcer Activity of Malabaricone B

Malabaricone B has been shown to possess significant healing properties against indomethacin-induced gastric ulceration in mice.

Table 4: Anti-ulcer Activity of Malabaricone B in Mice

| Treatment | Dose | Reduction in Ulcer Index (%) | Increase in Total Antioxidant Status of Plasma (%) |

| Malabaricone B | 10 mg/kg | 60.3 (P<0.01) | 36 (P<0.01) |

| Omeprazole (B731) | 3 mg/kg | 86.1 (P<0.001) | 53 (P<0.001) |

Experimental Protocols: Malabaricone B

The Minimum Inhibitory Concentration (MIC) of Malabaricone B was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of Malabaricone B were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

To assess the bactericidal or bacteriostatic nature of Malabaricone B, a time-kill kinetics assay was performed. S. aureus cultures in the logarithmic growth phase were treated with Malabaricone B at concentrations corresponding to its MIC. Aliquots were removed at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar (B569324) plates. The plates were incubated, and the number of colony-forming units (CFU/mL) was determined. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Male Swiss albino mice were used for this study. Gastric ulcers were induced by a single oral administration of indomethacin (B1671933) (18 mg/kg). Following ulcer induction, mice were treated orally with Malabaricone B (10 mg/kg/day) or the standard drug, omeprazole (3 mg/kg/day), for a specified period (e.g., 3 days). At the end of the treatment period, the animals were sacrificed, and their stomachs were removed. The stomachs were opened along the greater curvature, and the ulcer index was determined by measuring the area of the lesions. The percentage of healing was calculated by comparing the ulcer index of the treated groups with that of the untreated control group.

Visualizing the Processes

To aid in the understanding of the research and potential mechanisms, the following diagrams have been generated using the DOT language.

References

- 1. bepls.com [bepls.com]

- 2. Chemical composition and antimicrobial activity of essential oils extracted from Amomum muricarpum Elmer from North Vietnam | Thin | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 3. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Muricarpone B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muricarpone B, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is chemically identified as 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one. Its structure features a seven-carbon aliphatic chain linking two catechol (3,4-dihydroxyphenyl) moieties, with a ketone functional group at the C-3 position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 330.37 g/mol | --INVALID-LINK-- |

| CAS Number | 886226-15-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | DMSO: 1 mg/mL | --INVALID-LINK-- |

| SMILES | O=C(CCC1=CC(O)=C(C=C1)O)CCCCC2=CC=C(O)C(O)=C2 | --INVALID-LINK-- |

| InChI | 1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2 | --INVALID-LINK-- |

| InChI Key | UHRUXUCWHIGENP-UHFFFAOYSA-N | --INVALID-LINK-- |

Table 2: Predicted Spectral Data for this compound

| Spectral Data Type | Predicted Values |

| ¹H NMR | Predicted shifts can be obtained from computational chemistry software. |

| ¹³C NMR | Predicted shifts can be obtained from computational chemistry software. |

| Mass Spectrometry | Predicted m/z values for various adducts can be calculated. |

| Infrared (IR) | Characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups are expected. |

Biological Activities

This compound has been isolated from Alnus sibirica and has demonstrated notable antioxidant and anti-inflammatory properties.

Table 3: Reported Biological Activities of this compound

| Activity | Assay | Key Findings | Reference |

| Antioxidant | DPPH Radical Scavenging | Exhibited potent radical scavenging activity. | [1] |

| Superoxide (B77818) Anion Scavenging (NBT) | Demonstrated the ability to scavenge superoxide radicals. | [1] | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Showed inhibitory effects on NO production in vitro. | [1] |

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, its antioxidant and anti-inflammatory activities suggest potential interactions with pathways involving oxidative stress and inflammatory mediators. For instance, the inhibition of nitric oxide production points towards a possible modulation of the inducible nitric oxide synthase (iNOS) pathway.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isolation of this compound

A general procedure for the isolation of diarylheptanoids from plant material, which can be adapted for this compound, is as follows:

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material (e.g., stems of Alnus sibirica) is extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.

-

Reaction: A small volume of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Superoxide Anion Scavenging Assay (NBT)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

Reaction Mixture: A reaction mixture is prepared containing phenazine (B1670421) methosulfate (PMS), NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Sample Addition: Different concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of PMS.

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).

-

Measurement: The absorbance is measured at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the sample.

Nitric Oxide (NO) Production Inhibition Assay

This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of NO production.

-

Cell Culture: Macrophages are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the supernatant of cells treated with this compound and LPS to that of cells treated with LPS alone.

Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

A potential retrosynthetic analysis would involve disconnecting the C4-C5 bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction, or disconnecting the C2-C3 bond, suggesting an aldol (B89426) condensation. Subsequent functional group manipulations would lead to the final product.

Conclusion

This compound is a diarylheptanoid with demonstrated antioxidant and anti-inflammatory activities. This guide provides a foundational understanding of its chemical structure, properties, and biological potential. Further research is warranted to fully elucidate its mechanism of action, perform detailed spectroscopic characterization, and develop efficient synthetic routes. Such efforts will be crucial for exploring its full therapeutic potential.

References

Initial Screening of Muricarpone B for Cytotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Muricarpone B for its cytotoxic effects against various cancer cell lines. This compound, also known as momilactone B, is a diterpenoid lactone that has demonstrated significant potential as an anticancer agent.[1][2][3] This document synthesizes key findings on its cytotoxic activity, outlines the experimental protocols used for its evaluation, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Promyelocytic Leukemia | ~5 (specifically 4.49 µM) | [1][4] |

| U266 | Multiple Myeloma | ~5 (specifically 5.09 µM) | |

| P388 | Murine Leukemia | 0.21 | |

| Jurkat | Human Leukemic T cells | < 6 | |

| RBL-2H3 | Basophilic Leukemia | < 6 | |

| p815 | Mouse Mastocytoma | < 6 | |

| HT-29 | Human Colon Cancer | < 1 | |

| SW620 | Human Colon Cancer | < 1 | |

| T47D | Breast Cancer | Not specified |

This compound exhibited substantial inhibitory effects on the viability of HL-60 and U266 cells, with IC50 values around 5 µM. Notably, its cytotoxicity against HL-60 cells was comparable to that of established anticancer drugs such as doxorubicin (B1662922) and all-trans retinoic acid (ATRA). Importantly, this compound showed negligible effects on the non-cancerous cell line MeT-5A, suggesting a degree of selectivity for cancer cells.

Experimental Protocols

The following sections detail the methodologies employed in the initial screening of this compound's cytotoxic effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

-

Cell Seeding: Cancer cell lines (e.g., HL-60, U266) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (and control compounds) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined from dose-response curves.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction by this compound was assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Procedure:

-

Cell Treatment: Cells were treated with this compound at a concentration around its IC50 value (e.g., 5 µM) for a specified time.

-

Cell Harvesting and Staining: Both floating and adherent cells were collected, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

-

Incubation: The cells were incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This compound's effect on cell cycle progression was investigated to determine if it induces cell cycle arrest.

Procedure:

-

Cell Treatment: Cells were treated with this compound at a relevant concentration.

-

Cell Fixation: Cells were harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells were treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the stained cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting was used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation, particularly within the MAPK signaling pathway.

Procedure:

-

Protein Extraction: Cells were treated with this compound, and total protein was extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-p38, BCL-2, caspase-3, CDK1, cyclin B1).

-

Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for the initial in vitro screening of this compound's cytotoxic effects.

Proposed Signaling Pathway of this compound in HL-60 Cells

Caption: Proposed mechanism of this compound-induced cytotoxicity in HL-60 cells.

Conclusion

The initial screening of this compound reveals its potent cytotoxic effects against several cancer cell lines, particularly those of hematological origin. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These effects are mediated, at least in part, through the activation of the p38 MAPK signaling pathway, leading to the downregulation of the anti-apoptotic protein BCL-2 and the activation of caspase-3, as well as the disruption of the CDK1/cyclin B1 complex. The selectivity of this compound for cancer cells over non-cancerous cells highlights its potential as a promising candidate for further preclinical and clinical development as an anticancer therapeutic.

References

- 1. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Muricarpone B: A Technical Guide to Its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Muricarpone B, a diarylheptanoid natural product. Initially misconstrued by its nomenclature to be a constituent of Annona muricata, this document clarifies its true origins, detailing its initial discovery and isolation from Amomum muricarpum and its subsequent identification in Alnus sibirica. This guide furnishes detailed experimental protocols for its extraction and purification, presents quantitative data in a structured format, and includes visualizations of the isolation workflow to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound, systematically named 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, was first reported in 2006 by Giang et al. from the rhizomes of Amomum muricarpum Elmer, a plant belonging to the Zingiberaceae family. In this initial discovery, this compound was isolated alongside its analogue, Muricarpone A, and three other known diarylheptanoids[1][2].

Contrary to what its name might suggest, this compound has not been reported in the scientific literature as a constituent of Annona muricata (soursop). The name is likely a derivative of the species name of the plant from which it was first isolated, Amomum muricarpum .

Subsequent phytochemical investigations have identified this compound in another botanical source: Alnus sibirica Fisch. ex Turcz., commonly known as Siberian alder, a member of the Betulaceae family. Research by Yin et al. has documented the presence of this compound in fermented preparations of Alnus sibirica stems[3][4]. This discovery expands the known natural distribution of this compound and presents an alternative source for its isolation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 330.37 g/mol | --INVALID-LINK-- |

| CAS Number | 886226-15-9 | --INVALID-LINK-- |

| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | DMSO: 1 mg/mL | Sigma-Aldrich |

Experimental Protocols: Isolation and Purification

The isolation of this compound involves multi-step extraction and chromatographic purification procedures. The following protocols are synthesized from methodologies described for the isolation of diarylheptanoids from Alnus species, which are applicable to the isolation of this compound.

General Isolation Workflow from Alnus sibirica

The following diagram illustrates a general workflow for the isolation of this compound and other diarylheptanoids from the bark of Alnus sibirica.

Detailed Protocol for Isolation from Fermented Alnus sibirica

The following protocol is based on the research by Yin et al. (2017) which involved the fermentation of Alnus sibirica prior to extraction[3].

Step 1: Preparation of Plant Material and Fermentation

-

Obtain dried stems of Alnus sibirica.

-

The plant material is subjected to fermentation using a culture of Lactobacillus plantarum. (Note: The specific conditions of fermentation, such as duration and temperature, would be detailed in the primary literature).

Step 2: Extraction

-

The fermented Alnus sibirica stems are extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Step 3: Solvent Partitioning

-

The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction, which is enriched with diarylheptanoids, is collected for further purification.

Step 4: Chromatographic Purification

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column.

-

A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to elute the compounds.

-

Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Step 5: Structure Elucidation The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Quantitative Data

The yield of this compound can vary depending on the natural source, the specific plant part used, and the extraction and purification methods employed. The following table summarizes the quantitative analysis of this compound and the related compound hirsutenone (B1673254) in fermented Alnus sibirica as reported by Yin et al. (2017).

| Compound | Content (mg/g of extract) | Analytical Method |

| This compound | 1.15 ± 0.04 | HPLC |

| Hirsutenone | 1.48 ± 0.02 | HPLC |

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively detailed in the currently available literature, related diarylheptanoids from Alnus species, such as hirsutenone, have been shown to possess a range of pharmacological effects, including anti-inflammatory and anti-adipogenic activities. The structural similarity of this compound to these compounds suggests it may exhibit similar biological properties. Further research is warranted to fully elucidate the pharmacological profile of this compound.

As an example of the signaling pathways modulated by related diarylheptanoids, the diagram below illustrates the inhibitory effect of hirsutenone on adipogenesis.

References

Muricarpone B's potential as a lead compound in drug discovery

Despite a comprehensive search of available scientific literature, no specific information regarding the biological activity, mechanism of action, or potential as a lead compound in drug discovery for a molecule explicitly identified as "Muricarpone B" could be found.

Extensive queries for "this compound" and related terms such as its cytotoxic, anti-cancer, and biological activities, as well as its isolation and structure, did not yield any relevant results. The scientific database appears to contain no studies detailing the experimental evaluation of this specific compound.

This lack of information prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide:

-

Quantitative Data: No IC50, EC50, or other quantitative metrics for the biological activity of this compound are available to be summarized in tables.

-

Experimental Protocols: Without any published research, there are no experimental methodologies to detail.

-

Signaling Pathways and Experimental Workflows: The mechanism of action of this compound remains unknown, and therefore, no signaling pathways or experimental workflows can be visualized.

It is possible that "this compound" may be a very recently isolated compound with research yet to be published, a misnomer, or a compound that has not been investigated for its therapeutic potential.

Researchers, scientists, and drug development professionals interested in this area may need to conduct primary research to isolate, characterize, and evaluate the biological properties of this compound to determine its potential as a lead compound for drug discovery. Until such studies are performed and published, a technical guide on its drug discovery potential cannot be compiled.

Spectroscopic Profile of Muricarpone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muricarpone B, a diarylheptanoid with the chemical name 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, is a natural product of interest within the scientific community. Its structural similarity to other bioactive diarylheptanoids suggests potential applications in pharmaceutical and nutraceutical development. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for the characterization of such natural products.

Chemical Structure and Properties

-

Systematic Name: 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one

-

Molecular Formula: C₁₉H₂₂O₅[1]

-

Molecular Weight: 330.37 g/mol [1]

-

CAS Number: 886226-15-9[1]

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield experimentally obtained NMR or detailed mass spectrometry data for this compound. The isolation and full spectroscopic characterization of this specific compound have not been published in detail. However, predicted mass spectrometry data is available and provides theoretical values for common adducts.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted m/z values for various adducts of this compound, which can be useful for its identification in mass spectrometry-based analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 331.15401 |

| [M+Na]⁺ | 353.13595 |

| [M-H]⁻ | 329.13945 |

| [M+NH₄]⁺ | 348.18055 |

| [M+K]⁺ | 369.10989 |

| [M+H-H₂O]⁺ | 313.14399 |

| [M+HCOO]⁻ | 375.14493 |

| [M+CH₃COO]⁻ | 389.16058 |

Data sourced from PubChem.

NMR Data

Experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain. The characterization of novel or isolated natural products typically involves a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously assign the chemical shifts and establish the connectivity of all atoms in the molecule.

Experimental Protocols: A General Approach

The following outlines a general methodology for the isolation and spectroscopic analysis of a diarylheptanoid like this compound from a natural source, based on standard practices in natural product chemistry.

Isolation and Purification

-

Extraction: The plant material (e.g., leaves, bark, or roots) is dried, ground, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or column chromatography over silica (B1680970) gel or Sephadex LH-20.

-

Purification: The fractions showing the presence of the target compound (monitored by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts and obtain the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

-

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, CDCl₃).

-

Data Acquisition: A standard set of NMR experiments is performed, including:

-

¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which are crucial for confirming the carbon skeleton and the placement of functional groups.

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product.

Caption: General workflow for the spectroscopic analysis of a purified natural product.

References

The Biosynthesis of Muricarpone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricarpone B, a diarylheptanoid natural product isolated from Alnus hirsuta, presents a compelling scaffold for pharmacological investigation. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the generation of novel analogs. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a robust hypothetical pathway can be constructed based on the well-established biosynthesis of related diarylheptanoids in plants. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data.

Introduction

This compound is a member of the diarylheptanoid class of plant secondary metabolites, characterized by two aromatic rings linked by a seven-carbon chain.[1] Diarylheptanoids, including the well-known curcumin (B1669340) from turmeric, exhibit a wide range of biological activities. This compound has been isolated from Alnus hirsuta (Betulaceae), a plant genus known for producing a variety of these compounds.[2][3][4][5] This guide outlines the putative biosynthetic pathway of this compound, commencing from primary metabolism via the shikimate pathway, and proceeding through the action of key enzyme classes including Phenylalanine Ammonia Lyase (PAL), Chalcone (B49325) Synthase (CHS)-like enzymes, and various tailoring enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This precursor is then channeled into the phenylpropanoid pathway, ultimately leading to the formation of the diarylheptanoid backbone through the activity of a type III polyketide synthase. Subsequent modifications, including reduction, hydroxylation, and methylation, are hypothesized to yield this compound.

The Shikimate and Phenylpropanoid Pathways

The initial steps of the pathway are well-conserved in higher plants:

-

Shikimate Pathway: Erythrose 4-phosphate and phosphoenolpyruvate (B93156) are converted in seven steps to chorismate, the precursor to the aromatic amino acids.

-

Phenylalanine Biosynthesis: Chorismate is converted to L-phenylalanine.

-

Phenylpropanoid Pathway Initiation: L-phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to yield cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

Formation of the Diarylheptanoid Backbone

The C19 backbone of this compound is likely assembled by a type III polyketide synthase (PKS), such as a chalcone synthase (CHS) or a related enzyme. The proposed mechanism involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to form a chalcone-like intermediate. A subsequent elongation with another molecule of a phenylpropanoid-derived CoA ester and further modifications would lead to the diarylheptanoid scaffold.

Tailoring Steps

Following the formation of the basic diarylheptanoid structure, a series of tailoring reactions are necessary to produce this compound. These are proposed to include:

-

Reduction: Reduction of keto groups and double bonds by reductases.

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings by cytochrome P450 monooxygenases.

-

Methylation: O-methylation of hydroxyl groups, catalyzed by O-methyltransferases (OMTs).

A proposed overall biosynthetic pathway is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound are not available, studies on related diarylheptanoids in Alnus species provide some context. The content of major diarylheptanoids can vary depending on the species, plant part, and season.

| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Oregonin | Alnus japonica | Bark | 10.2 - 25.4 | |

| Hirsutanonol | Alnus japonica | Bark | 1.5 - 5.8 | |

| Oregonin | Alnus hirsuta | Bark | 8.7 - 21.3 | |

| Hirsutanonol | Alnus hirsuta | Bark | 2.1 - 6.5 |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. Key experiments would involve the characterization of the enzymes responsible for the core steps.

Experimental Workflow for Pathway Elucidation

A general workflow for identifying and characterizing the biosynthetic genes and enzymes for this compound is outlined below.

Caption: General experimental workflow for pathway elucidation.

Phenylalanine Ammonia Lyase (PAL) Activity Assay

This protocol is adapted from established methods for measuring PAL activity in plant extracts.

Objective: To quantify the enzymatic activity of PAL by measuring the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Plant tissue (e.g., young leaves of Alnus hirsuta)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14 mM β-mercaptoethanol.

-

Polyvinylpolypyrrolidone (PVPP)

-

Sephadex G-25 column

-

Substrate solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8)

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.

-

Add 5 mL of ice-cold extraction buffer and 80 mg of PVPP.

-

Stir for 5 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Purify the supernatant using a Sephadex G-25 column to remove small molecules.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 300 µL of the purified enzyme extract and 150 µL of the L-phenylalanine substrate solution.

-

Incubate the mixture at 37°C for 3 hours.

-

Monitor the formation of trans-cinnamic acid by measuring the absorbance at 290 nm at 30-minute intervals.

-

A blank reaction without the enzyme extract should be used as a control.

-

-

Calculation of Activity:

-

The PAL activity is calculated based on the rate of increase in absorbance at 290 nm, using the molar extinction coefficient of trans-cinnamic acid.

-

Chalcone Synthase (CHS) Activity Assay

This protocol is based on common methods for assaying the activity of type III PKSs like CHS.

Objective: To determine the activity of a candidate CHS-like enzyme by measuring the formation of a chalcone product from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Purified recombinant candidate enzyme

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0)

-

Substrates: p-coumaroyl-CoA (50 µM) and malonyl-CoA (100 µM)

-

Ethyl acetate (B1210297)

-

HPLC system with a C18 column

Procedure:

-

Enzyme Assay:

-

Prepare a 250 µL reaction mixture containing the assay buffer, 20 µg of the purified enzyme, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.

-

A control reaction with a denatured enzyme or a vector-only expression control should be included.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by extracting twice with 100 µL of ethyl acetate.

-

-

Product Analysis:

-

Evaporate the pooled ethyl acetate fractions to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, monitoring at a wavelength appropriate for the expected chalcone product (e.g., 370 nm for naringenin (B18129) chalcone).

-

The product can be identified and quantified by comparison with an authentic standard.

-

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product, providing direct evidence for the proposed pathway.

Objective: To confirm the precursors of this compound by feeding labeled substrates to Alnus hirsuta tissues.

Materials:

-

Alnus hirsuta plantlets or cell cultures

-

Labeled precursors (e.g., ¹³C₆-L-phenylalanine, D₇-L-phenylalanine)

-

LC-MS system

Procedure:

-

Feeding Experiment:

-

Incubate plantlets or cell cultures with the isotopically labeled precursor for a defined period.

-

A control group should be fed with the corresponding unlabeled precursor.

-

-

Metabolite Extraction and Analysis:

-

Harvest the plant material and extract the metabolites.

-

Analyze the extracts by LC-MS.

-

-

Data Analysis:

-

Compare the mass spectra of this compound from the labeled and unlabeled samples.

-

An increase in the mass of this compound corresponding to the incorporated label confirms the precursor-product relationship.

-

Conclusion

The biosynthesis of this compound is proposed to follow a conserved pathway for diarylheptanoid formation in plants, originating from the shikimate and phenylpropanoid pathways and involving a type III polyketide synthase. While the specific enzymes and intermediates remain to be experimentally validated, the framework presented in this guide provides a solid foundation for future research. The detailed experimental protocols offer practical approaches for the characterization of the key biosynthetic steps. Elucidating the complete biosynthetic pathway of this compound will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable diarylheptanoids.

References

- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Anti-adipogenic diarylheptanoids from Alnus hirsuta f. sibirica on 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from the leaves of Alnus hirsuta Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

Muricarpone B: A Technical Guide to its Solubility Profile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricarpone B, a meroterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for advancing research and development efforts, including in vitro and in vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar natural products.

Introduction to this compound

This compound belongs to the class of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. These compounds are known for their structural diversity and a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The effective investigation of these properties is contingent upon the ability to dissolve and handle the compound in various experimental settings. This guide focuses on the critical aspect of solubility, providing a foundational dataset for researchers.

Quantitative Solubility Profile of this compound

Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been established for its solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial screening and in vitro assays.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1 mg/mL | Not Specified |

Qualitative Solubility Profile and General Principles

Due to the scarcity of specific quantitative data, a qualitative solubility profile can be inferred based on the general principles of solubility for phenolic compounds and meroterpenoids. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, exhibit a range of polarities. Their solubility is largely influenced by the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): this compound, as a phenolic compound, is expected to exhibit good solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups on the phenolic rings can form hydrogen bonds with the solvent molecules, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone (B3395972), Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents such as acetone and ethyl acetate. The polarity of these solvents is sufficient to interact with the polar functional groups of this compound.

-

Non-Polar Solvents (e.g., Chloroform, Hexane): The solubility of this compound in non-polar solvents is expected to be limited. While the molecule possesses some non-polar regions, the polar phenolic hydroxyl groups will hinder dissolution in highly non-polar media.

-

Aqueous Solvents (e.g., Water): The aqueous solubility of this compound is predicted to be low. The presence of a significant carbon skeleton generally reduces water solubility, although the phenolic hydroxyls may impart some slight solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Hydrogen bonding potential with phenolic hydroxyls. |

| Ethanol | Polar Protic | Soluble | Hydrogen bonding potential with phenolic hydroxyls. |

| Acetone | Polar Aprotic | Soluble | Polarity allows for interaction with polar functional groups. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Chloroform | Non-Polar | Sparingly Soluble | Limited interaction with polar phenolic groups. |

| Hexane | Non-Polar | Insoluble | Mismatch in polarity. |

| Water | Aqueous | Sparingly Soluble | Large carbon skeleton limits solubility despite polar groups. |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in specific solvents, the following experimental protocols are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on a shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL or mol/L.

Visual Method for Rapid Solubility Estimation

This method provides a rapid, albeit less precise, estimation of solubility.

Objective: To quickly estimate the approximate solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

A series of small, clear glass vials

-

A set of common laboratory solvents

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh a small, known amount of this compound (e.g., 1 mg) into a vial.

-

Add a small, measured volume of the solvent of interest (e.g., 0.1 mL).

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another known aliquot of the solvent and repeat the process until the compound no longer fully dissolves.

-

If the solid has not dissolved, incrementally add more solvent until complete dissolution is observed.

-

The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a natural product like this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

Methodological & Application

Application Note: Quantification of Muricarpone B using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Muricarpone B, a natural product of interest for its potential biological activities. Due to the limited availability of established protocols in the public domain, this document provides a detailed, hypothetical protocol based on common practices for the analysis of similar phenolic compounds. The method utilizes reverse-phase chromatography with UV detection, offering a robust approach for researchers, scientists, and drug development professionals. This note includes a comprehensive experimental protocol, method validation guidelines, data presentation tables, and a visual workflow diagram.

Introduction

This compound is a natural compound with the molecular formula C19H22O5 and a molecular weight of 330.37 g/mol .[1] Its chemical structure, 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one[2], suggests that it possesses chromophores suitable for UV detection, making HPLC a suitable analytical technique for its quantification. This document outlines a proposed HPLC protocol for the accurate and precise measurement of this compound in various sample matrices.

Experimental Protocol

This section details the proposed materials and methods for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Acetic Acid) (LC-MS grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sample matrix (e.g., plant extract, biological fluid)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following are proposed starting conditions for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure should be optimized and validated for the particular sample matrix.

-

Extraction: For solid samples (e.g., plant material), perform a solvent extraction (e.g., using methanol or ethanol). For liquid samples (e.g., plasma), a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

Filtration: Centrifuge the extract to pellet any particulates and filter the supernatant through a 0.22 µm syringe filter prior to injection.

Method Validation

To ensure the reliability of the quantitative data, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 80-120%.

-

Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

Quantitative results should be summarized in a clear and concise table.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | e.g., 15.2 | e.g., 50000 | 1 |

| Standard 2 | e.g., 15.2 | e.g., 250000 | 5 |

| Standard 3 | e.g., 15.2 | e.g., 500000 | 10 |

| Sample 1 | e.g., 15.2 | e.g., 375000 | Calculated Value |

| Sample 2 | e.g., 15.2 | e.g., 450000 | Calculated Value |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and reproducible data, which is crucial for research, quality control, and drug development applications. Further optimization of the method may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Muricarpone B on Cancer Cell Lines

Disclaimer: As of the current date, specific data on the in vitro cytotoxicity of Muricarpone B on cancer cell lines is not available in the public domain. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to conduct such studies. The methodologies described are based on established and widely used in vitro cytotoxicity assays.

Introduction

The evaluation of the cytotoxic potential of novel compounds is a critical first step in the discovery and development of new anticancer agents.[1][2] Natural products, in particular, represent a rich source of structurally diverse molecules with potential therapeutic value.[1][3] This document outlines detailed protocols for assessing the in vitro cytotoxicity of a test compound, exemplified by this compound, against various cancer cell lines.

The primary objective of these assays is to determine the concentration of the compound that inhibits cell viability or proliferation by 50% (IC50).[4] This is a key parameter for comparing the cytotoxic activity of different substances and for selecting promising candidates for further investigation. Common assays to measure cytotoxicity include the MTT, SRB, and LDH assays, each with its own advantages and limitations.

Data Presentation: A Template for this compound

Quantitative data from cytotoxicity assays should be meticulously recorded and presented for clear interpretation and comparison. Below is a template table for summarizing the IC50 values of this compound against a panel of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |

| BEAS-2B | Normal Bronchial Epithelium | Data to be determined | Data to be determined |

IC50 values are typically represented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

General Cell Culture and Maintenance

Materials:

-

Cancer cell lines (e.g., from ATCC)

-

Complete growth medium (specific to each cell line, e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency. This involves washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a lower density.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

Materials:

-

Trichloroacetic acid (TCA)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

96-well plates

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound stain.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (commercially available)

-

96-well plates

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Potential Signaling Pathways for Apoptosis Induction

Many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for anticancer agents.

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. It is a common target for anticancer drugs.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition.

References

- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opentrons.com [opentrons.com]

- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Muricarpone B: Application Notes on the Mechanism of Cyclooxygenase-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction